Ethyl 3,4-ethylenedioxybenzoylformate
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Overview
Description
Preparation Methods
Ethyl 3,4-ethylenedioxybenzoylformate can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 1,4-benzodioxan with ethyl chlorooxoacetate in the presence of aluminum trichloride as a catalyst in dichloromethane at room temperature . The reaction typically yields the desired product with an 81% yield .
Chemical Reactions Analysis
Ethyl 3,4-ethylenedioxybenzoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Ethyl 3,4-ethylenedioxybenzoylformate is widely used in scientific research, particularly in the field of proteomics . It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in the synthesis of various organic compounds and intermediates .
Mechanism of Action
The mechanism of action of ethyl 3,4-ethylenedioxybenzoylformate involves its interaction with proteins and peptides. It forms covalent bonds with specific amino acid residues, leading to the modification of the protein structure . This modification can affect the protein’s function, stability, and interactions with other molecules .
Comparison with Similar Compounds
Ethyl 3,4-ethylenedioxybenzoylformate is unique due to its specific structure and reactivity. Similar compounds include:
Ethyl 3,4-dimethoxybenzoylformate: Similar in structure but with methoxy groups instead of ethylenedioxy groups.
Ethyl 3,4-dihydroxybenzoylformate: Contains hydroxyl groups instead of ethylenedioxy groups.
Ethyl 3,4-methylenedioxybenzoylformate: Similar structure but with a methylenedioxy group instead of an ethylenedioxy group. These compounds share similar reactivity but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-2-15-12(14)11(13)8-3-4-9-10(7-8)17-6-5-16-9/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCREKCZMKTIPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374517 |
Source
|
Record name | ethyl 3,4-ethylenedioxybenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131030-47-2 |
Source
|
Record name | ethyl 3,4-ethylenedioxybenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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